ML604086

描述

ML604086 is a selective CCR8 inhibitor . It inhibits CCL1 binding to CCR8 on circulating T-cells .

Molecular Structure Analysis

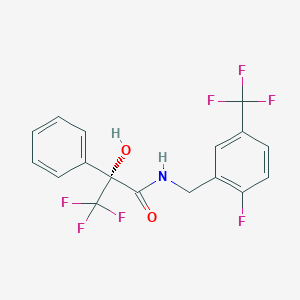

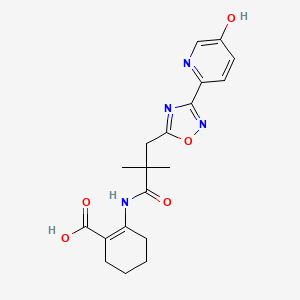

The molecular weight of ML604086 is 508.64 . The IUPAC name is N-(4-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide . The InChI code is 1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1 .Physical And Chemical Properties Analysis

ML604086 has a molecular weight of 508.64 . It is a solid at room temperature . The storage temperature is -80/-20 .科学研究应用

CCR8 Inhibition

ML604086 is a selective CCR8 inhibitor . CCR8 is a chemokine receptor that plays a crucial role in the immune response. By inhibiting CCR8, ML604086 can potentially modulate immune responses, making it a valuable tool in immunological research .

Chemotaxis Suppression

ML604086 has been shown to inhibit CCL1 mediated chemotaxis . Chemotaxis is the movement of cells in response to chemical stimuli. By suppressing chemotaxis, ML604086 could be used in studies investigating cell migration and its role in various biological processes .

Intracellular Calcium Concentration Enhancement

ML604086 can increase intracellular calcium concentrations . Calcium ions play a key role in many cellular processes, including signal transduction, muscle contraction, and cell death. Therefore, ML604086 could be used in research exploring these processes .

T-cell Modulation

ML604086 inhibits CCL1 binding to CCR8 on circulating T-cells . T-cells are a type of white blood cell that play a central role in cell-mediated immunity. By modulating T-cell activity, ML604086 could be used in immunological research, particularly in studies related to autoimmune diseases and immune response regulation .

Serotonin Receptor Inhibition

ML604086 has been found to inhibit the serotonin receptor 5HT1a . Serotonin receptors are important in the brain and are known to influence various biological and neurological processes such as anxiety, appetite, mood, nausea, sleep, and thermoregulation. ML604086 could therefore be used in neurological research .

Asthma Research

In vivo studies have shown that ML604086 does not affect airway eosinophilia, pro-inflammatory cytokine production, or airway resistance and compliance in a primate model of asthma . This suggests that ML604086 could be used in asthma research, particularly in studies investigating the mechanisms underlying the disease .

作用机制

Target of Action

ML604086 is a selective inhibitor of the chemokine receptor CCR8 . The primary target of ML604086 is CCR8, a G protein-coupled receptor expressed on the surface of certain T-cells . This receptor plays a crucial role in the immune response by mediating the chemotaxis of immune cells .

Mode of Action

ML604086 acts by inhibiting the binding of the chemokine CCL1 to CCR8 on circulating T-cells . By blocking this interaction, ML604086 inhibits CCL1 mediated chemotaxis, thereby preventing the migration of these T-cells . Additionally, ML604086 increases intracellular calcium concentrations , which can further modulate the function of these immune cells.

Biochemical Pathways

The primary biochemical pathway affected by ML604086 is the CCR8-CCL1 signaling pathway . By inhibiting the interaction between CCR8 and its ligand CCL1, ML604086 disrupts the downstream signaling events that would normally result from this interaction . This includes the inhibition of chemotaxis, a process that guides the movement of immune cells towards sites of inflammation or injury .

Result of Action

The molecular and cellular effects of ML604086’s action primarily involve the inhibition of CCL1 mediated chemotaxis and an increase in intracellular calcium concentrations . This can affect the migration and function of T-cells expressing CCR8 . It’s important to note that in a primate model of asthma, ml604086 showed no effect on airway eosinophilia, pro-inflammatory cytokine production, or airway resistance and compliance .

Action Environment

The action, efficacy, and stability of ML604086 can be influenced by various environmental factors. For instance, in the context of disease states like asthma, the inflammatory environment can impact the expression of CCR8 and the availability of its ligand CCL1 . , suggesting that its efficacy may vary depending on the specific disease context and the associated microenvironment.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of ML604086 can be achieved through a multi-step process involving the formation of key intermediates followed by their subsequent reactions.", "Starting Materials": [ "4-chloro-2-fluoroaniline", "2,6-difluorobenzaldehyde", "ethyl 2-amino-3-fluorobenzoate", "methyl 3-aminobenzoate", "methyl 4-aminobenzoate", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone" ], "Reaction": [ "Step 1: 4-chloro-2-fluoroaniline and 2,6-difluorobenzaldehyde undergo a condensation reaction in the presence of a base to form 2-(4-chloro-2-fluorophenyl)-1-(2,6-difluorophenyl)ethan-1-one.", "Step 2: Ethyl 2-amino-3-fluorobenzoate is reacted with the ketone from step 1 in the presence of a base to form 3-(2,6-difluoro-4-(2-fluoro-4-chlorophenyl)phenyl)-2-(3-fluoro-2-oxo-1,2-dihydrobenzo[b]thiophen-1-yl)propanoate.", "Step 3: The ester in step 2 is then hydrolyzed to form the corresponding carboxylic acid.", "Step 4: Methyl 3-aminobenzoate, methyl 4-aminobenzoate, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone are reacted with the carboxylic acid from step 3 in the presence of a base to form ML604086." ] } | |

CAS 编号 |

850330-18-6 |

产品名称 |

ML604086 |

分子式 |

C27H32N4O4S |

分子量 |

508.63 |

IUPAC 名称 |

N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide |

InChI |

InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1 |

InChI 键 |

FABRBEGQMXBELT-SELNLUPBSA-N |

SMILES |

O=C(NC1=C2C=CC=CC2=C(S(=O)(N[C@H]3[C@H](C)CN(C([C@@H](N)C)=O)CC3)=O)C=C1)C4=CC=CC=C4C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ML604086; ML-604086; ML 604086; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ML604086 interact with CCR8 and what are the downstream effects of this interaction?

A: ML604086 binds to CCR8, a receptor found on T cells, particularly those associated with Th2 immune responses. [] By binding to CCR8, ML604086 blocks the binding of its natural ligand, CCL1 (also known as chemokine (C-C motif) ligand 1). This inhibition disrupts the signaling pathway usually activated by CCL1 binding to CCR8. In the context of asthma, this pathway is thought to be involved in the recruitment of inflammatory cells to the lungs. []

Q2: What was the outcome of testing ML604086 in a primate model of asthma?

A: The research aimed to evaluate the efficacy of ML604086 in a primate model of asthma using cynomolgus monkeys. Despite achieving significant inhibition of CCL1 binding to CCR8 on circulating T cells (>98%), ML604086 did not demonstrate a significant effect on several key indicators of allergic airway inflammation. [] This included allergen-induced BAL eosinophilia, the production of Th2 cytokines (IL-4, IL-5, IL-13), mucus levels in bronchoalveolar lavage (BAL), and changes in airway resistance and compliance in response to allergen challenge and methacholine. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

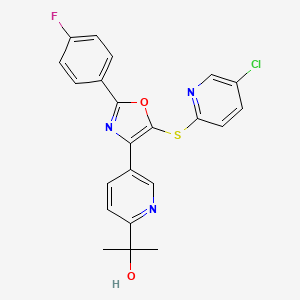

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)

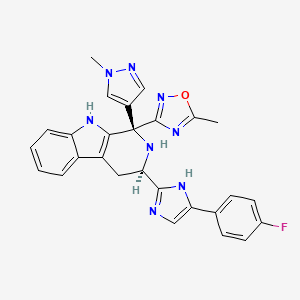

![(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B609107.png)

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)

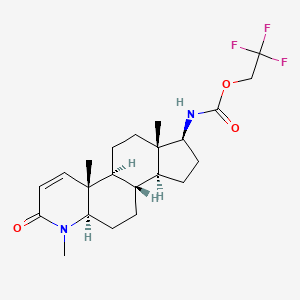

![(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B609113.png)